3,4-Dibromo-2-fluoroaniline

Description

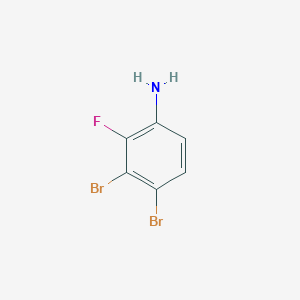

3,4-Dibromo-2-fluoroaniline is a distinct member of the halogenated aniline (B41778) family, a class of compounds that are foundational to the synthesis of a wide array of complex organic molecules. Its molecular structure is characterized by an aniline core substituted with a fluorine atom at position 2, and bromine atoms at positions 3 and 4. This specific substitution pattern differentiates it from its various isomers and dictates its unique chemical reactivity and potential applications. The compound is recognized by its CAS number, 1349717-58-3, and has a molecular weight of 268.91 g/mol . oakwoodchemical.comfluorochem.co.ukbldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1349717-58-3 fluorochem.co.uk |

| Molecular Formula | C₆H₄Br₂FN fluorochem.co.uk |

| Molecular Weight | 268.91 g/mol oakwoodchemical.com |

| MDL Number | MFCD20233292 fluorochem.co.uk |

| Canonical SMILES | Nc1ccc(Br)c(Br)c1F fluorochem.co.uk |

| InChI Key | GYGRVIYMKMJCQC-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRVIYMKMJCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Reactivity of 3,4 Dibromo 2 Fluoroaniline and Its Derivatives

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the directing effects of the existing substituents. wikipedia.orglibretexts.org

In the case of 3,4-Dibromo-2-fluoroaniline, the substituents are:

-NH₂ (amino group): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance and inductive electron donation.

-F (fluoro group): A deactivating group due to its inductive electron withdrawal, but it directs ortho and para due to resonance electron donation.

-Br (bromo groups): Similar to fluorine, bromine is deactivating via induction but directs ortho and para.

The hierarchy of directing influence places the strongly activating amino group as the dominant controlling factor. The available positions for substitution on the this compound ring are C-5 and C-6.

Position C-6: This position is ortho to the powerfully activating amino group and meta to the 2-fluoro and 3-bromo substituents.

Position C-5: This position is meta to the amino group but ortho to the 4-bromo substituent and para to the 2-fluoro substituent.

Given the potent activating and ortho-directing nature of the amino group, electrophilic attack is overwhelmingly favored at the C-6 position. This is substantiated by analogous reactions, such as the selective bromination of 2-fluoroaniline (B146934), which yields 4-bromo-2-fluoroaniline (B1266173). In this reaction, the electrophile (Br⁺) adds to the position para to the activating amino group, demonstrating its controlling influence over the weaker directing effects of the halogen. google.comgoogle.com Therefore, reactions like nitration, halogenation, or sulfonation on this compound are expected to proceed with high regioselectivity to afford the 6-substituted product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to a suitable leaving group. vapourtec.comlibretexts.org The mechanism proceeds via a two-step addition-elimination sequence involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The this compound ring is substituted with an electron-donating amino group, which activates the ring towards electrophiles but deactivates it towards nucleophiles. This makes the substrate generally unsuitable for classical SNAr reactions under standard conditions. However, an analysis of the potential reaction pathways provides insight into the relative reactivity of the halide substituents.

In SNAr reactions, the nature of the leaving group has a profound and somewhat counterintuitive effect on the reaction rate. The established order of reactivity for halide leaving groups is F > Cl > Br > I. libretexts.org This trend is opposite to that observed in SN1 and SN2 reactions and is attributed to the mechanism's rate-determining step: the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, thereby accelerating the nucleophilic attack. libretexts.orgyoutube.com Consequently, if an SNAr reaction were to be forced upon this compound, the fluorine atom at the C-2 position would be the most likely halide to be displaced.

The regioselectivity of an SNAr reaction is determined by the ability of substituents to stabilize the negative charge of the intermediate Meisenheimer complex. Electron-donating groups, like the amino group, destabilize this intermediate, particularly when the negative charge is localized on the carbon atoms at the ortho and para positions.

For this compound:

Attack at C-2 (bearing -F): This position is ortho to the destabilizing -NH₂ group.

Attack at C-3 (bearing -Br): This position is meta to the -NH₂ group.

Attack at C-4 (bearing -Br): This position is para to the destabilizing -NH₂ group.

Based on electronic effects from the amino group alone, nucleophilic attack is least hindered at the C-3 position (meta), as the resonance-based destabilization does not extend to this position. However, this contradicts the leaving group aptitude, which strongly favors displacement of fluoride (B91410) at C-2. This conflict between leaving group ability (favoring C-2) and electronic destabilization by the amino group (disfavoring C-2) makes predicting the outcome of an SNAr reaction complex. It is likely that such reactions would be low-yielding and non-selective without prior modification of the amino group to an electron-withdrawing functionality.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated aromatic compounds serve as versatile substrates. In these reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl >> C-F, making the two C-Br bonds of this compound the reactive sites. nih.gov

Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings enable the formation of C-C bonds at the C-3 and C-4 positions. The primary challenge is achieving regioselective coupling at one of the two C-Br sites. The selectivity is determined during the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. baranlab.org This step is sensitive to both steric and electronic factors.

C-3-Br Bond: This bond is meta to the -NH₂ group and ortho to the -F and C-4-Br substituents.

C-4-Br Bond: This bond is para to the -NH₂ group and meta to the -F substituent.

The C-4 position, being para to the electron-donating amino group, is more electron-rich than the C-3 position. An increase in electron density at the carbon atom can slow the rate of oxidative addition. Therefore, it is often observed that palladium-catalyzed couplings occur preferentially at the C-Br bond that is less activated by electron-donating groups. This suggests that initial coupling on this compound would likely favor the C-3 position. Studies on the closely related 3,4-dibromoaniline (B1580990) in Suzuki couplings have shown that both bromine atoms can be sequentially substituted under appropriate conditions to yield diarylated products. unimib.it

Below is a representative table for a potential sequential Suzuki-Miyaura coupling reaction.

| Entry | Boronic Acid/Ester | Position of Coupling | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|---|

| 1 | Ar¹-B(OH)₂ (1.1 eq.) | C-3 (Predicted Major) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Ar¹-4-bromo-2-fluoroaniline |

| 2 | Ar²-B(OH)₂ (1.1 eq.) | C-4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Ar¹-4-Ar²-2-fluoroaniline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. tcichemicals.com Similar to C-C coupling reactions, this transformation occurs at the C-Br bonds of this compound. The same regioselectivity principles apply, with the initial amination expected to occur preferentially at the C-3 position due to the electronic influence of the amino group. This selectivity allows for the stepwise introduction of two different amine nucleophiles if desired. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov

The table below illustrates a hypothetical selective Buchwald-Hartwig amination.

| Entry | Amine Nucleophile | Position of Coupling | Catalyst Precursor | Ligand | Base | Potential Product |

|---|---|---|---|---|---|---|

| 1 | R¹R²NH (1.2 eq.) | C-3 (Predicted Major) | Pd₂(dba)₃ | XPhos | NaOt-Bu | N³-(R¹R²)-4-bromo-2-fluoroaniline-1,3-diamine |

Radical Reaction Pathways

The study of radical reactions involving halogenated anilines has gained significant traction, particularly with the advent of photoinduced methods that allow for mild and selective transformations. While specific studies on this compound are not extensively documented, research on analogous bromoaniline derivatives provides a strong model for its likely reactivity.

One pertinent area of investigation is the photoinduced difluoroalkylation of anilines, which proceeds through a radical-mediated pathway. acs.orgnih.gov These reactions often utilize an organic photosensitizer, such as Eosin Y, to initiate a single electron transfer (SET) process under visible light irradiation. acs.org

A plausible mechanism, adapted for a derivative of this compound, is proposed as follows:

Initiation: The photosensitizer absorbs light and is excited to a higher energy state.

Electron Transfer: The excited photosensitizer transfers an electron to a suitable acceptor, such as ethyl bromodifluoroacetate, generating a difluoroacetyl radical (•CF₂CO₂Et). acs.org

Radical Cation Formation: The oxidized photosensitizer then accepts an electron from the aniline (B41778) derivative, regenerating the ground-state photosensitizer and forming an aniline radical cation. nih.gov

Radical Coupling: The aniline radical cation and the difluoroacetyl radical couple to form a cationic intermediate. nih.gov

Rearomatization: A base present in the reaction mixture facilitates the removal of a proton, leading to the rearomatization of the phenyl ring and the formation of the final difluoroalkylated aniline product. acs.org

This pathway highlights the capacity of bromoaniline derivatives to participate in SET processes, generating radical intermediates that can be harnessed for carbon-carbon bond formation. The presence of bromo and fluoro substituents on the aniline ring influences the electronic properties and redox potential of the molecule, thereby affecting the kinetics and efficiency of the radical reaction.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Photoexcitation | The photocatalyst (e.g., Eosin Y) absorbs visible light. | Excited Photocatalyst (PC*) |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the radical precursor. | Fluorinated Radical (e.g., •CF₂CO₂Et) |

| 3. Catalyst Regeneration | The oxidized photocatalyst is reduced by the aniline, forming a radical cation. | Aniline Radical Cation |

| 4. Radical-Radical Coupling | The fluorinated radical and the aniline radical cation combine. | Cationic Intermediate |

| 5. Deprotonation | A base removes a proton to restore aromaticity. | Final Product |

Oxidation and Reduction Chemistry of the Amino Group

The amino group of this compound is the primary site for oxidation and reduction reactions, which are fundamental to its synthesis and further functionalization.

Oxidation Chemistry:

The electrochemical oxidation of halogenated anilines has been investigated to understand their degradation pathways and potential for polymerization. Studies on compounds like 2,4-dibromoaniline (B146533) in acetonitrile (B52724) solution show that oxidation primarily occurs at the amino group. researchgate.net The process is believed to follow the Bacon-Adams mechanism, which involves the coupling of aniline radical cations. researchgate.net

In the case of 2,4-dibromoaniline, the electrochemical oxidation leads to dimerization. This process involves the elimination of the para-substituent (bromine), followed by its oxidation to bromine, which can then brominate the starting material or the dimer products. researchgate.net This results in the formation of brominated 4-amino-diphenylamines. For this compound, a similar "head-to-tail" coupling is expected, potentially leading to the formation of complex dimeric or oligomeric structures. The formation of azobenzene-type compounds, resulting from "head-to-head" coupling, is generally considered a minor pathway for bromoanilines. researchgate.net

Reduction Chemistry:

The reduction chemistry associated with this compound is most relevant in the context of its synthesis from the corresponding nitro compound, 3,4-Dibromo-2-fluoro-1-nitrobenzene. The conversion of an aromatic nitro group to an amino group is a cornerstone of industrial chemistry. researchgate.net

Catalytic hydrogenation is the most common and efficient method for this transformation. researchgate.netgoogle.com This process involves reacting the halo nitro aromatic compound with hydrogen gas in the presence of a metal catalyst, typically platinum or palladium supported on carbon. google.com

A key challenge in the hydrogenation of halogenated nitroaromatics is preventing dehalogenation (the removal of halogen atoms), which can lead to undesired byproducts. google.com To minimize this, specific reaction conditions are employed. The process is typically carried out at temperatures ranging from 30 to 150 °C and under hydrogen pressure. The choice of catalyst and the ratio of the nitro compound to the catalyst are critical to ensure high yields of the desired halogenated amine while suppressing hydrodehalogenation. google.com The use of inhibitors or specific catalyst preparations can further enhance selectivity.

| Process | Reactant/Precursor | Typical Conditions | Primary Product | Reference Mechanism |

|---|---|---|---|---|

| Oxidation | Halogenated Aniline | Electrochemical oxidation in acetonitrile | Dimeric structures (e.g., aminodiphenylamines) | Bacon-Adams Mechanism researchgate.net |

| Reduction (Synthesis) | Halogenated Nitroaromatic | Catalytic hydrogenation (H₂, Pt/C or Pd/C catalyst) | Halogenated Aniline | Heterogeneous Catalysis google.com |

Derivatization and Functionalization Strategies of 3,4 Dibromo 2 Fluoroaniline

Functionalization at Aromatic Ring Positions

The bromine and fluorine substituents on the aromatic ring of 3,4-dibromo-2-fluoroaniline provide handles for various functionalization reactions. The differential reactivity of these halogen atoms can be exploited for selective transformations.

Dibromo aromatic compounds are valuable precursors in cross-coupling reactions. nbinno.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to replace bromine atoms with new carbon-carbon or carbon-heteroatom bonds. nbinno.com The electronic environment created by the fluorine and amino groups influences the reactivity of the two bromine atoms, potentially allowing for sequential and site-selective functionalization. nbinno.com

The fluorine atom also plays a crucial role in the reactivity of the molecule. Its high electronegativity can influence the acidity of adjacent protons and the susceptibility of the ring to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. researchgate.net The presence of fluorine can also impart desirable properties to the final products, such as enhanced metabolic stability and altered lipophilicity, which are important in drug discovery. nbinno.comresearchgate.net

Furthermore, direct C-H functionalization is an emerging strategy for modifying aromatic rings. nih.gov While specific examples for this compound are not detailed in the provided context, this approach offers potential for introducing new substituents at the remaining C-H position on the ring, further expanding the molecular diversity accessible from this starting material. nih.gov

Transformations Involving the Amino Group

The amino group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Standard reactions of primary amines can be readily applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions.

These transformations are fundamental in modifying the electronic properties and steric environment of the molecule, which is crucial for its incorporation into larger, functional molecules. For instance, the amino group can be protected during reactions at the aromatic ring and later deprotected to allow for further functionalization.

Strategic Incorporation into Complex Molecular Architectures

The functional groups of this compound make it a valuable precursor for the synthesis of complex molecular structures, particularly nitrogen-containing heterocycles, indole derivatives, and polymeric materials.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. nih.gov this compound can serve as a starting material for the construction of various heterocyclic rings. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles.

For example, the synthesis of quinolines and related fused systems often involves the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. The presence of the halogen and fluorine substituents on the aniline ring would lead to the corresponding substituted heterocyclic products.

The general strategy for synthesizing N-containing heterocycles often involves intramolecular cyclizations where an amine attacks a reactive site within the same molecule. beilstein-journals.org While not a direct example using this compound, the principle of using a substituted aniline as a scaffold for building heterocyclic systems is well-established. researchgate.net

Indole is a privileged scaffold in medicinal chemistry. core.ac.uk Substituted anilines are common starting materials for various indole syntheses. For instance, in the Fischer indole synthesis, an arylhydrazine (which can be prepared from the corresponding aniline) is reacted with an aldehyde or ketone.

A more direct approach involves the palladium-catalyzed coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (Larock indole synthesis). While this compound has the halogen at the 2-position, the bromine atoms at the 3 and 4 positions can be utilized in subsequent functionalization of the indole ring.

Furthermore, the synthesis of substituted 3-iodoindoles has been achieved through a one-pot alkynylation–cyclization–iodination–alkylation sequence starting from ortho-haloanilines. beilstein-journals.org This highlights the potential of using halogenated anilines as precursors to functionalized indole systems. The resulting halo-substituted indoles can then undergo further cross-coupling reactions to introduce additional diversity.

Polyaniline is a well-known conducting polymer. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The polymerization of fluorinated anilines can lead to fluorinated polyanilines with modified electronic, thermal, and solubility properties. metu.edu.tr

The chemical or electrochemical polymerization of this compound would be expected to produce a polyaniline derivative with bromine and fluorine substituents. These substituents would influence the polymer's conformation, doping level, and stability. The polymerization typically proceeds via the formation of radical cations from the aniline monomers, which then couple to form the polymer chain. metu.edu.tr The resulting fluorinated polyanilines can be characterized by various spectroscopic and thermal analysis techniques. metu.edu.tr

Lack of Specific Research Data for Computational Investigations of this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound this compound, it has been determined that there is a significant lack of published research specifically detailing its intrinsic computational properties. The required data for a thorough analysis as per the requested outline—including quantum chemical calculations, optimized geometries, electronic structure, frontier molecular orbitals, charge distribution, nonlinear optical properties, and vibrational analysis—is not available in the public domain.

The scientific literature does not currently contain specific studies that have performed and published these detailed theoretical investigations on the this compound molecule itself. Therefore, it is not possible to provide scientifically accurate data tables, detailed research findings, or an in-depth discussion for the following sections:

Computational and Theoretical Investigations of 3,4 Dibromo 2 Fluoroaniline

Quantum Chemical Calculations

Vibrational Analysis and Spectroscopic Property Prediction

While the methodologies for these analyses are standard in computational chemistry, their application and the resulting data for 3,4-Dibromo-2-fluoroaniline have not been reported.

Molecular Docking and Molecular Dynamics Simulations

Information regarding molecular dynamics simulations specifically for this compound is not available in the reviewed literature.

However, the compound has been utilized as a chemical precursor in the synthesis of more complex molecules that were subsequently subjects of molecular docking studies. In one such study, this compound was a reactant in the preparation of a novel quinazoline-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This resulting inhibitor, which incorporates the 3,4-dibromo-2-fluorophenyl moiety, was then computationally docked into the active and inactive states of the EGFR protein to predict its binding mode and affinity. escholarship.org

The docking studies were part of a broader effort to develop potent, brain-penetrant EGFR tyrosine kinase inhibitors for potential therapeutic use against malignant brain tumors. escholarship.org The choice of the this compound precursor was rationalized by the favorable dipolar and lipophilic character this substitution pattern imparts on the final molecule, which was hypothesized to fit well within the lipophilic and electrostatic environment of the target protein's binding site. escholarship.org These investigations, however, focus on the properties of the final, larger molecule rather than the precursor aniline (B41778) itself.

Ligand-Protein Binding Interactions for Synthetic Motif Design

Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of target proteins, thereby guiding the design of novel synthetic motifs. For derivatives of this compound, these studies have been particularly focused on their potential as kinase inhibitors.

One area of significant interest is the development of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In a notable study, a 4-anilinoquinazoline derivative incorporating a 4-bromo-2-fluoroaniline (B1266173) moiety was investigated for its interaction with EGFR and VEGFR-2. The docking results revealed significant binding affinities, with calculated binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2. thieme-connect.com This suggests a more effective binding with VEGFR-2. thieme-connect.com

The interactions underpinning these binding affinities are multifaceted and critical for the rational design of more potent inhibitors. They typically involve a combination of:

Hydrogen Bonding: The aniline nitrogen can act as a hydrogen bond donor, while the fluorine and bromine atoms can act as weak hydrogen bond acceptors. These interactions with key amino acid residues in the kinase hinge region are often crucial for anchoring the ligand.

Hydrophobic Interactions: The aromatic rings of the quinazoline (B50416) and the this compound moiety can engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket.

By analyzing these interactions, medicinal chemists can design new derivatives with optimized binding characteristics, potentially leading to enhanced inhibitory activity.

Table 1: Molecular Docking Data for a 4-Anilinoquinazoline Derivative Containing a 4-Bromo-2-fluoroaniline Moiety

| Target Protein | Binding Energy (kcal/mol) |

| EGFR | -6.39 |

| VEGFR-2 | -8.24 |

Stability and Conformational Dynamics of Derivatives in Complex

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. For derivatives of this compound, particularly those designed as enzyme inhibitors, understanding the conformational dynamics within the binding site is essential for predicting their efficacy and residence time.

MD simulations can be employed to study 4-anilinoquinazoline derivatives in complex with kinases like EGFR and VEGFR-2. These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess the stability of the binding pose predicted by docking. A stable RMSD over the simulation time suggests a stable and favorable interaction.

Furthermore, MD simulations can reveal:

Key Intermolecular Interactions: The persistence of hydrogen bonds, hydrophobic contacts, and halogen bonds throughout the simulation can be monitored to identify the most critical interactions for maintaining the bound state.

Conformational Flexibility: The simulations can show how the ligand and protein adapt to each other's presence. For instance, the flexibility of side chains in the active site can influence the ligand's orientation and binding affinity. The conformational profile of fluorinated alkanes has been shown to be strongly influenced by the 1,3-difluoropropylene motif, indicating the significant impact of fluorine substitution on molecular conformation.

Solvent Effects: The role of water molecules in mediating ligand-protein interactions can be explicitly modeled, providing a more realistic representation of the binding event.

By understanding the dynamic behavior of these complexes, researchers can design derivatives that form more stable and long-lasting interactions with their targets, potentially leading to improved therapeutic outcomes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be a powerful tool for predicting the activity of newly designed compounds and for guiding synthetic efforts towards more potent molecules.

In a relevant study, QSAR and regression analysis were used to predict the in vitro anti-tumor activities of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety against a panel of cancer cell lines. This study demonstrated that QSAR models could significantly predict the biological activity of these compounds. thieme-connect.com The physicochemical properties, or descriptors, of the molecules were calculated and used to build the QSAR equations. thieme-connect.com

For derivatives of this compound, a typical QSAR study would involve the following steps:

Data Set Collection: A series of compounds with the this compound scaffold and their corresponding biological activities (e.g., IC50 values for enzyme inhibition) are compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and the rational design of new derivatives with improved potency.

Prediction of Physicochemical and Pharmacokinetic Properties for Derivative Design (e.g., ADMET, Drug-Likeness)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico prediction of these properties is a crucial step in the early stages of drug discovery, helping to identify and eliminate compounds with unfavorable profiles.

For derivatives of this compound, various computational tools can be used to predict their ADMET properties and assess their drug-likeness. A study on a series of bromoanilines, including the structurally related 2,6-dibromo-4-fluoroaniline, performed in silico ADMET profiling. The results indicated that these compounds were in agreement with Lipinski's rule of five, suggesting good oral bioavailability. acs.org

Key parameters that are typically evaluated include:

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well a compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a compound is distributed throughout the body.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is evaluated, as this can affect its half-life and potential for drug-drug interactions.

Excretion: The route and rate of elimination of a compound from the body are considered.

Toxicity: Potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are predicted to identify potential safety concerns.

By integrating these in silico predictions into the design process, chemists can develop derivatives of this compound with a higher probability of possessing favorable pharmacokinetic and safety profiles.

Table 2: Predicted ADMET Properties for a Representative Bromoaniline

| Property | Predicted Value/Classification |

| Lipinski's Rule of Five | Compliant |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Variable |

| CYP450 Inhibition | Potential for inhibition of certain isoforms |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Noncovalent Interaction Analysis (e.g., Reduced Density Gradient Method)

A deep understanding of the noncovalent interactions (NCIs) between a ligand and its protein target is fundamental for rational drug design. The Reduced Density Gradient (RDG) method is a powerful computational tool for visualizing and characterizing these weak interactions, which include hydrogen bonds, van der Waals forces, and steric clashes.

The RDG method is based on the electron density and its derivatives. It allows for the identification of regions of space where noncovalent interactions are occurring and provides a qualitative measure of their strength and nature. For derivatives of this compound, RDG analysis can provide detailed insights into their binding with target proteins.

An RDG analysis of a ligand-protein complex can reveal:

Hydrogen Bonds: These appear as strong, attractive interactions.

Halogen Bonds: The bromine atoms of the this compound moiety can form halogen bonds, which would be visualized as specific attractive interactions.

Steric Repulsion: Regions of steric hindrance between the ligand and the protein are also identified, which can be important for optimizing the fit of the ligand in the binding pocket.

By providing a visual and intuitive representation of the noncovalent interactions, the RDG method complements molecular docking and MD simulations. It allows for a more detailed understanding of the forces driving ligand binding and can guide the modification of the this compound scaffold to enhance these favorable interactions and minimize unfavorable steric clashes, ultimately leading to the design of more effective and selective therapeutic agents.

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction Studies of 3,4-Dibromo-2-fluoroaniline and its Derivatives

Direct single-crystal X-ray diffraction studies for this compound are not prominently reported. However, the crystallographic analysis of its isomer, 2,6-Dibromo-4-fluoroaniline , provides a robust model for understanding the structural characteristics of dibromo-fluoroaniline systems. The study of this isomer reveals detailed information about its crystal system, space group, and unit cell dimensions, which are fundamental to describing its solid-state structure.

The crystal structure of 2,6-Dibromo-4-fluoroaniline was determined at 200 K. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. The asymmetric unit of 2,6-Dibromo-4-fluoroaniline contains two independent molecules, suggesting subtle differences in their conformations or local environments within the crystal lattice. researchgate.net

Detailed crystallographic data for 2,6-Dibromo-4-fluoroaniline are summarized in the table below, offering a predictive framework for the analogous parameters of this compound.

| Parameter | Value for 2,6-Dibromo-4-fluoroaniline researchgate.net |

| Chemical Formula | C₆H₄Br₂FN |

| Formula Weight | 268.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.0332(5) |

| b (Å) | 4.34070(10) |

| c (Å) | 21.9732(5) |

| α (°) | 90 |

| β (°) | 109.6910(10) |

| γ (°) | 90 |

| Volume (ų) | 1529.61(7) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 200 |

| R-factor (Rgt(F)) | 0.0256 |

| wR-factor (wRref(F²)) | 0.0518 |

Data sourced from the crystallographic study of 2,6-Dibromo-4-fluoroaniline.

Studies on other halogenated aniline (B41778) derivatives, such as isotypic crystals of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and its dichloro analogue, further illustrate how halogen substitution patterns influence crystal packing. nih.gov These studies show that molecules are linked through a combination of hydrogen bonds and halogen interactions, forming complex three-dimensional networks. nih.gov

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals, π-π Stacking)

The molecular arrangement in the crystal lattice of halogenated anilines is governed by a variety of noncovalent interactions. nih.govmdpi.com The amino group (-NH₂) acts as a hydrogen-bond donor, while the halogen atoms can participate in halogen bonding. Aromatic rings also allow for π-π stacking and C-H···π interactions.

Hydrogen Bonding: The primary hydrogen bonding motif in crystalline anilines involves the amino group. In the structure of 2,6-dibromo-4-fluoroaniline, N-H···N and N-H···Br hydrogen bonds are anticipated, linking molecules into chains or sheets. In cocrystals formed between perhalogenated anilines and nitrogen-containing acceptors, N–H···N hydrogen bonds are frequently the dominant supramolecular interaction. nih.govacs.org For instance, in cocrystals of 2,5-dibromo-3,4,6-trifluoroaniline (btfa), the N–H···N hydrogen bond is the primary force connecting the donor and acceptor molecules. acs.org

Halogen Bonding: Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org In dibromo-substituted anilines, bromine atoms can act as halogen bond donors. In some structures, Br···N or Br···O interactions are observed, which can be as influential as hydrogen bonds in directing the crystal packing. nih.govacs.org In the crystal structure of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, Br···O contacts shorter than the sum of the van der Waals radii contribute to the formation of a three-dimensional network. nih.gov Similarly, cocrystals involving halogenated anilines can exhibit I···N halogen bonds, which sometimes compete with or coexist with hydrogen bonds. nih.gov

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular steric and electronic effects, as well as intermolecular packing forces. acs.org For substituted anilines, key conformational features include the planarity of the benzene (B151609) ring, the pyramidalization of the nitrogen atom, and the rotational orientation (torsion angles) of the substituents relative to the ring.

In the solid state, the conformation of molecules can differ from that in the gas phase or in solution due to crystal packing effects. acs.org For aniline itself, ab initio calculations predict a planar geometry for the molecule in its excited states. researchgate.net In substituted triphenylamine derivatives, the degree of pyramidalization at the nitrogen atom can vary; for example, 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline shows an almost perfectly planar environment around the nitrogen atom. nih.gov

In the case of 2,6-dibromo-4-fluoroaniline, the presence of two bulky bromine atoms ortho to the amino group introduces significant steric hindrance. This steric strain can influence the torsion angles involving the C-N bond and the planarity of the amino group relative to the aromatic ring. X-ray diffraction data for this isomer show that the non-hydrogen atoms of the molecule are nearly coplanar, indicating that the aniline ring retains its flat structure. The slight twisting of the amino group would be a result of minimizing steric repulsion with the adjacent bromine atoms while optimizing intermolecular hydrogen bonding in the crystal lattice. The study of various substituted anilines has shown that interactions between the amino group and adjacent side chains are largely steric in nature. colostate.edu

Applications of 3,4 Dibromo 2 Fluoroaniline As a Key Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis Methodologies

The highly functionalized structure of 3,4-Dibromo-2-fluoroaniline makes it a significant intermediate in the synthesis of complex pharmaceutical agents, particularly in the field of oncology. Its utility has been demonstrated in the development of potent, brain-penetrant kinase inhibitors.

Kinase inhibitors are a major class of targeted cancer therapy that block the action of protein kinases, enzymes that are often overactive in cancer cells. The epidermal growth factor receptor (EGFR) is a key kinase target in several cancers. In a notable study focused on creating new treatments for malignant brain tumors, this compound was used as a key building block to synthesize a novel EGFR tyrosine kinase inhibitor. escholarship.org The compound was reacted with a chloroquinazoline derivative to form the core structure of the inhibitor, demonstrating its role in assembling complex heterocyclic systems designed for high biological activity. escholarship.org

The synthesis, as outlined in research from the University of California, Los Angeles, involved the reaction of this compound with 4-chloro-6,7-dimethoxyquinazoline (B18312) to produce N-(3,4-dibromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. escholarship.org This reaction highlights the nucleophilic character of the aniline's amino group in displacing the chlorine atom on the quinazoline (B50416) ring, a common strategy in building kinase inhibitor scaffolds.

| Reactant 1 | Reactant 2 | Resulting Product | Role of this compound |

|---|---|---|---|

| This compound | 4-chloro-6,7-dimethoxyquinazoline | N-(3,4-dibromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Nucleophilic building block for scaffold construction |

Utilization in Agrochemical Precursor Synthesis

While halogenated anilines are a critical class of intermediates for the synthesis of a wide range of agrochemicals, including herbicides and fungicides, specific examples detailing the use of this compound are not extensively documented in publicly available literature. The structural motifs present in this compound are, however, highly relevant to agrochemical design. For instance, related compounds like 3,4-dichloroaniline (B118046) are precursors to the widely used herbicide Diuron. The presence of bromine and fluorine atoms in this compound suggests its potential as a precursor for developing new active ingredients with potentially enhanced efficacy or novel modes of action.

Precursor in Materials Science for Functional Molecules (e.g., Dyes and Pigments, Semiconductors)

Aniline (B41778) derivatives are foundational to the synthesis of many functional organic materials. They are primary components in the production of azo dyes and can be building blocks for organic semiconductors. However, specific applications of this compound in the synthesis of dyes, pigments, or semiconductor materials are not well-documented in the reviewed scientific papers and patents. Its structural similarity to other anilines used in these fields, such as 4-bromo-2,6-difluoroaniline (B33399) which is used as an intermediate for azo-dyes and materials for OLEDs and solar cells, indicates its potential as a valuable precursor. The dibromo- and fluoro-substituents could be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of resulting conjugated molecules, which is a key consideration in the design of organic semiconductors.

Construction of Advanced Organic Scaffolds

The multiple reactive sites on this compound make it a versatile platform for constructing advanced organic scaffolds. The amine group allows for the formation of amides, imines, and heterocycles, while the two distinct bromine atoms can be selectively functionalized through various cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the stepwise and controlled building of complex, three-dimensional molecular structures.

The synthesis of the EGFR inhibitor mentioned previously is a prime example of its use in constructing a complex, biologically active scaffold. escholarship.org Beyond this, its potential lies in its ability to serve as a multifunctional starting point for creating diverse molecular libraries for drug discovery or for building novel ligands for catalysis and materials science. The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and amino groups, could potentially be exploited for regioselective synthesis, further expanding its utility in creating intricate molecular frameworks.

Advanced Analytical Methods for Characterization and Reaction Monitoring

Chromatographic Techniques (HPLC, GLC) for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable for separating "3,4-Dibromo-2-fluoroaniline" from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time monitoring of reaction progress.

Gas-Liquid Chromatography (GLC): GLC is a powerful technique for analyzing volatile and thermally stable compounds like halogenated anilines. In the context of synthesizing related compounds such as 4-bromo-2-fluoroaniline (B1266173), GLC has been effectively used to determine chemical yields and identify the presence of starting materials or isomeric byproducts. google.com For instance, during the bromination of 2-fluoroaniline (B146934), GLC analysis can quantify the desired product while also detecting unreacted starting material and other isomers like 2-bromo-6-fluoroaniline (B133542) or 4,6-dibromo-2-fluoroaniline. google.com This allows for precise reaction optimization to maximize the yield of the target molecule. A similar approach would be applied to monitor the synthesis of "this compound," providing crucial data on reaction completion and purity of the crude product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For fluoroaniline (B8554772) derivatives, reverse-phase HPLC is a common method. A typical HPLC method for a related compound, 4-fluoroaniline, utilizes a C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase often consists of an aqueous component (like water) and an organic modifier (like acetonitrile), sometimes with an acid additive such as acetic acid to improve peak shape. researchgate.netnih.gov Detection can be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netnih.gov This technique is highly effective for determining the purity of "this compound" and can be adapted to track the disappearance of reactants and the appearance of the product during synthesis.

Below is a table outlining typical starting parameters for an HPLC analysis of a bromo-fluoroaniline compound.

| Parameter | Typical Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic or Acetic Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Mode | Gradient or Isocratic Elution |

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum of "this compound" would show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic protons would appear as doublets due to coupling with each other and would also exhibit smaller couplings to the fluorine atom. The amine protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display six unique signals for the six carbon atoms in the benzene (B151609) ring. The chemical shifts would be influenced by the attached substituents (bromine, fluorine, and the amino group). Carbon-fluorine coupling is a key diagnostic feature, appearing as doublets with specific coupling constants (J-F).

¹⁹F NMR: The fluorine NMR spectrum provides a direct way to confirm the presence and electronic environment of the fluorine atom. It would show a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of a related compound, 3,4-dibromoaniline (B1580990), shows characteristic absorption bands that can be extrapolated to "this compound". nist.gov Key expected vibrational bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1650 researchgate.net |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1100 - 1300 |

| C-Br | Stretching | 500 - 650 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. The presence of halogens and the amino group as auxochromes will shift the absorption maxima (λ_max) to longer wavelengths.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For "this compound" (C₆H₄Br₂FN), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster. The NIST WebBook entry for the closely related 3,4-dibromoaniline shows a molecular weight of 250.919 g/mol . nist.gov The addition of a fluorine atom and removal of one hydrogen atom for "this compound" would result in an expected molecular weight of approximately 268.91 g/mol .

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of "this compound". abechem.com CV involves applying a varying potential to an electrode and measuring the resulting current. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule like 3,4-Dibromo-2-fluoroaniline, future research is expected to focus on developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Key areas of future investigation include:

Photocatalysis: The use of visible-light photocatalysis for the synthesis of halogenated anilines represents a promising green alternative to traditional methods. This approach can facilitate selective halogenation and other bond-forming reactions under mild conditions, potentially reducing the need for harsh reagents and high temperatures. Research in this area could lead to more sustainable and efficient routes to this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the synthesis of this compound could enable precise control over reaction parameters, leading to higher yields and purities. Furthermore, the integration of in-line purification and analysis techniques could streamline the manufacturing process.

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost-effectiveness. The development of organocatalysts for the regioselective halogenation and functionalization of aniline (B41778) derivatives could provide novel and sustainable pathways to this compound. rsc.orgrsc.orgsemanticscholar.orgprinceton.eduresearchgate.net Research could focus on designing catalysts that can control the specific placement of bromine and fluorine atoms on the aniline core.

Biocatalysis: The use of enzymes for the synthesis of halogenated aromatic compounds is an emerging area with significant potential for green chemistry. nih.gov Future research could explore the use of engineered enzymes to catalyze the specific halogenation of 2-fluoroaniline (B146934) to produce this compound with high selectivity, avoiding the formation of unwanted isomers.

Exploration of Undiscovered Reactivity Pathways

The unique electronic and steric properties imparted by the two bromine atoms and the fluorine atom in this compound suggest that it may exhibit novel and unexplored reactivity. Future research will likely focus on uncovering and harnessing these latent reaction pathways.

Potential areas for exploration comprise:

C-H Activation: The direct functionalization of C-H bonds is a powerful tool for molecular diversification. nih.govmdpi.com Investigating the selective C-H activation of the aromatic ring of this compound could open up new avenues for introducing a wide range of functional groups, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

Dehalogenation Reactions: The selective removal of one or more halogen atoms from this compound could provide access to a variety of partially halogenated anilines that may be difficult to synthesize by other means. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comwikipedia.org Research into controlled dehalogenation, including reductive dehalogenation, could expand the synthetic utility of this compound. organic-chemistry.org

Coupling Reactions: As a di-bromo-substituted aniline, this compound is a prime candidate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. While these are established methods, exploring their application to this specific substrate could lead to the synthesis of complex molecules and polymers with tailored properties.

Polymerization Reactions: The aniline moiety can be a monomer for the synthesis of conductive polymers. Investigating the polymerization of this compound could lead to the development of novel halogenated polyanilines with unique electronic and optical properties. nih.gov

Advanced Applications in Functional Material Development

The presence of multiple halogen atoms and an amino group makes this compound an attractive building block for the synthesis of advanced functional materials. The heavy bromine atoms can influence properties such as flame retardancy and intersystem crossing, while the fluorine atom can enhance thermal stability and tune electronic properties.

Emerging applications in materials science include:

Conductive Polymers: Polyaniline is a well-known conducting polymer. The incorporation of this compound into polyaniline-type structures could lead to materials with modified conductivity, stability, and processability. nih.govacademiaromana-is.roekb.egcore.ac.ukbohrium.com The halogen substituents can influence the packing of the polymer chains and the electronic bandgap.

Optoelectronic Materials: Halogenated organic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The unique substitution pattern of this compound could be exploited to design new organic semiconductors with tailored HOMO/LUMO levels and charge transport properties.

Flame Retardants: Brominated compounds are widely used as flame retardants. academiaromana-is.ro Polymers and materials incorporating this compound could exhibit enhanced fire resistance, making them suitable for applications where safety is a critical concern.

High-Performance Polymers: The introduction of fluorine atoms into polymers is known to enhance their thermal stability, chemical resistance, and optical transparency. nih.gov Incorporating this compound into polymer backbones could lead to the development of new high-performance materials for demanding applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of AI and ML in the study of this compound can be envisioned in several key areas:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.